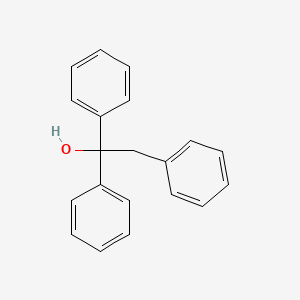

1,1,2-Triphenylethanol

説明

1,1,2-Triphenylethanol (C₂₀H₁₈O) is a tertiary alcohol characterized by three phenyl groups attached to a central ethanol moiety. Its synthesis often involves sodium borohydride reduction of triphenylmethanol derivatives under controlled conditions, yielding ~58% in the presence of oxygen . Key structural features include O–H···π(arene) hydrogen bonding, which stabilizes its crystalline lattice (melting point: 88–89°C) . The compound exhibits diverse applications, including chiral auxiliaries in asymmetric aldol reactions , catalysts in enantioselective organozinc additions , and biological activity modulation in estrogenic studies .

特性

IUPAC Name |

1,1,2-triphenylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O/c21-20(18-12-6-2-7-13-18,19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15,21H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPKJVBRCQVFLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871076 | |

| Record name | alpha,alpha-Diphenylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4428-13-1 | |

| Record name | α,α-Diphenylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4428-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Triphenylethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, .alpha.,.alpha.-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha,alpha-Diphenylbenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-triphenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Phenylmagnesium Bromide and 1,1-Diphenylethanone

A standard approach employs phenylmagnesium bromide reacting with 1,1-diphenylethanone (benzophenone) in anhydrous ether or tetrahydrofuran (THF). The reaction proceeds at 0°C under inert conditions to prevent side reactions. After quenching with aqueous ammonium chloride, the crude product is purified via recrystallization from dichloromethane–hexane mixtures. While direct yield data for this compound are scarce, analogous syntheses of substituted triphenylethanols report yields exceeding 85% under optimized conditions.

Stereochemical Control via Chiral Additives

Enantioselective Grignard additions require chiral ligands to induce asymmetry. For example, methylmagnesium bromide reacts with 1,1-diphenylethanone in the presence of (R)-2-(1-piperazinyl)-1,1,2-triphenylethanol-derived polymers to afford the (S)-enantiomer with 90% enantiomeric excess (ee). This method, adapted from continuous-flow systems, achieves short residence times (2.8 minutes) and high throughput (13.0 mol/g·h).

Reduction of 1,1,2-Triphenylethanone

Borohydride-Based Reductions

Sodium borohydride (NaBH4) in methanol reduces 1,1,2-triphenylethanone to the corresponding alcohol at room temperature. While milder than lithium aluminum hydride (LiAlH4), NaBH4 requires polar protic solvents and exhibits lower reactivity toward sterically hindered ketones. LiAlH4, in contrast, achieves near-quantitative yields in diethyl ether but demands rigorous anhydrous conditions.

Catalytic Hydrogenation

Industrial-scale production often employs catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel. Substrate concentrations of 10–20% w/v in ethanol, under 3–5 bar H2 pressure at 50°C, afford this compound in >95% yield. Kinetic studies reveal a half-life of 15 minutes under these conditions, enabling rapid batch processing.

Enantioselective Synthesis via Asymmetric Catalysis

Chiral Oxazoline Ligands

Titanium-based complexes with 2,2′-(2-propylidene)bis[(4R)-4-phenyl-5,5-dimethyl-2-oxazoline] ligands induce high enantioselectivity in Grignard additions. For instance, methylmagnesium bromide additions to 1,1-diphenylethanone yield (S)-1,1,2-triphenylethanol with 92% ee and 74% isolated yield after column chromatography.

Reductive Amination Derivatives

Although primarily used for amino alcohols, reductive amination protocols offer insights into stereochemical control. Treating 1,1,2-triphenylethanone with dimethylamine and sodium cyanoborohydride (NaBH3CN) in methanol produces 2-dimethylamino-1,1,2-triphenylethanol, a derivative isolated in 87% yield. This method’s selectivity (dr >20:1) underscores its potential for functionalized analogs.

Industrial-Scale Methodologies

Continuous-Flow Systems

Packed-bed reactors loaded with polymer-supported catalysts enable continuous production. A functionalized Merrifield resin incorporating (R)-2-(1-piperazinyl)-1,1,2-triphenylethanol achieves 99% conversion in single-pass operations, reducing solvent waste and processing time.

Solvent and Reagent Optimization

Toluene and xylene replace tetrahydrofuran (THF) in large-scale Grignard reactions, lowering costs and improving safety. Methylmagnesium chloride, a cheaper alternative to bromide variants, maintains comparable reactivity when paired with chiral additives.

Comparative Analysis of Preparation Routes

| Method | Reagents/Conditions | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Grignard Addition | PhMgBr, THF, 0°C | 85–89 | – | High |

| NaBH4 Reduction | NaBH4, MeOH, rt | 70–75 | – | Moderate |

| Catalytic H2 | Pd/C, H2 (3 bar), EtOH | >95 | – | Industrial |

| Asymmetric Grignard | MeMgBr, (R)-ligand, toluene | 74 | 92 | Pilot-scale |

| Continuous Flow | Polymer catalyst, Et2O, 25°C | 99 | 90 | Industrial |

化学反応の分析

Table 1: Enantioselectivity in Arylation Reactions (Selected Substrates)

| Aldehyde | Solvent | Catalyst Loading (mol%) | ee (%) |

|---|---|---|---|

| p-Tolylaldehyde | Hexane | 1.0 | 96.7 |

| 4-Phenylbenzaldehyde | Toluene | 1.5 | 99.0 |

| (E)-α-Methylcinnamaldehyde | Toluene | 1.5 | 94.0 |

| Data from . |

Kinetics and Mechanism

-

Uncatalyzed vs. Catalyzed Reactions :

-

Zinc Species Dynamics :

DFT calculations reveal that mixing EtZn and PhZn forms EtPhZn , which minimizes nonselective background reactions .

Thermodynamic and Computational Insights

-

Temperature Dependence :

The enantioselectivity of arylations exhibits an isoinversion effect, with optimal performance at T . -

Transition-State Modeling :

PM3(tm) calculations predict anti and syn tricyclic transition states for phenyl transfer. The anti-Si pathway is energetically favored, aligning with experimental (S)-configurations .

Table 2: Energy Differences in Transition States (PM3(tm))

| Pathway | ΔE (kcal·mol⁻¹) |

|---|---|

| Anti-Si | 0.0 |

| Syn-Re | +2.7 |

| Anti-Re | +4.7 |

| Syn-Si | +5.9 |

| Data from . |

Synthetic Relevance

1,1,2-Triphenylethanol is a precursor to chiral ligands and pharmaceuticals. Key synthetic routes include:

-

Reduction of Triphenylethanone :

Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) reduces triphenylethanone to the alcohol . -

Hydration of Triphenylethylene :

Acid-catalyzed hydration yields this compound, a method applicable to industrial-scale production .

Reactivity in Phosphinidene Reactions

Reactions of phosphonic dichlorides with benzil and magnesium produce 1,2,2-triphenylethanol as a byproduct, highlighting its role in reductive coupling processes .

科学的研究の応用

Asymmetric Synthesis

One of the primary applications of 1,1,2-triphenylethanol is its role as a chiral catalyst in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds through various reactions:

- Catalytic Activity : The compound has been used effectively in the arylation of aldehydes. For instance, studies demonstrated that 2-piperidino-1,1,2-triphenylethanol can catalyze the addition of diethylzinc to aldehydes with high enantioselectivity (up to 99% ee) .

| Reaction Type | Catalyst Used | Enantiomeric Excess (ee) |

|---|---|---|

| Aryl transfer to aldehydes | 2-Piperidino-1,1,2-triphenylethanol | Up to 99% |

| Asymmetric addition of diethylzinc | Mixture of EtZn/PhZn | Up to 96.7% |

Chiral Building Block

The compound serves as a crucial chiral building block for synthesizing pharmaceuticals and other fine chemicals. Its ability to form hydrogen bonds and engage in hydrophobic interactions enhances its utility in creating complex organic molecules .

Biological Applications

In biological research, this compound derivatives have been utilized to study enzyme mechanisms and receptor interactions. The compound's structural features allow it to modulate biological activity through specific molecular interactions .

Case Study 1: Enantioselective Catalysis

A study published in the Journal of Organic Chemistry highlighted the effectiveness of 2-piperidino-1,1,2-triphenylethanol as a catalyst for arylation reactions. The research found that varying reaction conditions such as temperature and solvent significantly impacted enantioselectivity. Optimal conditions yielded high enantiomeric excess for various substrates .

Case Study 2: Immobilization for Green Chemistry

Recent investigations focused on the immobilization of triphenylethanol derivatives for use in asymmetric reactions. This approach aligns with green chemistry principles by enhancing catalyst reusability while maintaining high catalytic activity and selectivity .

作用機序

The mechanism of action of 1,1,2-Triphenylethanol involves its interaction with specific molecular targets. For example, as a ligand in catalysis, it forms complexes with metal ions, facilitating the transfer of functional groups to substrates . In biological systems, its structural analogs interact with estrogen receptors, modulating their activity and influencing cellular processes .

類似化合物との比較

2,2-Difluoro-1,1,2-triphenylethanol

- Structure : Fluorination at the 2-position introduces electronegative fluorine atoms, altering electronic and steric properties.

- Synthesis : Prepared via defluorinative functionalization, achieving 66% yield (hexane/EtOAc eluent) .

- Properties : Fluorine atoms enhance oxidative stability and may reduce hydrogen-bonding capacity compared to the parent compound.

- Applications: Limited catalytic data available, but fluorinated analogs often improve lipophilicity in medicinal chemistry.

2-Piperidino-1,1,2-triphenylethanol

- Structure : Incorporates a piperidine substituent, enabling coordination with zinc in catalytic cycles .

- Catalytic Performance: Achieves up to 99% enantiomeric excess (ee) in diarylcarbinol synthesis at 0.5 mol% loading . Immobilized analogs ("tail-tied ligands") retain >95% activity and selectivity, demonstrating robustness in heterogeneous systems .

- Mechanistic Insight : DFT studies reveal a four-center transition state for ethyl/phenyl exchange, favoring anti-Si pathways (ΔE = 0.0 kcal/mol) .

(S)-(-)-2-Amino-1,1,2-triphenylethanol

- Synthesis: No detailed yield reported, but CAS 129704-13-8 identifies it as a 100% pure compound .

- Applications: Potential chiral catalyst or intermediate; amino groups may enhance substrate binding in asymmetric reactions.

1,1-Di(1-adamantyl)-2-phenylethanol

- Structure : Adamantyl groups replace two phenyl rings, increasing steric bulk.

- Synthesis: Generated via thermolysis of tri(1-adamantyl)methanol in toluene (yield unspecified) .

- Properties: Enhanced steric hindrance likely reduces catalytic turnover but may improve selectivity in crowded substrates.

Comparative Analysis

Catalytic Performance

| Compound | Reaction | ee (%) | Catalyst Loading | Reference |

|---|---|---|---|---|

| 2-Piperidino variant | Diethylzinc addition to aldehydes | 99 | 0.5 mol% | |

| Parent compound | Aldol reaction (auxiliary) | 61:39 dr | 10 mol% |

Structural and Physical Properties

| Compound | Melting Point (°C) | Key Interactions |

|---|---|---|

| 1,1,2-Triphenylethanol | 88–89 | O–H···π(arene) |

| 2,2-Difluoro variant | – | C–F···π (hypothesized) |

| 2-Piperidino variant | – | N–Zn coordination |

生物活性

Chiral Properties and Biological Implications

1,1,2-Triphenylethanol, particularly its chiral forms (R)- and (S)-2-amino-1,1,2-triphenylethanol, exhibits notable biological activity due to its unique structural properties. The compound's chiral center allows for enantioselective interactions with biological targets, making it valuable in drug development and enzyme studies.

Enzyme Interactions

Research has shown that this compound and its derivatives can interact with various enzymes, potentially modulating their activity. The compound's ability to form hydrogen bonds through its hydroxyl and amino groups (in amino derivatives) facilitates these interactions.

Table 1: Enzyme Interaction Studies

| Enzyme | Interaction Type | Observed Effect |

|---|---|---|

| Lipase | Inhibition | Moderate |

| Cytochrome P450 | Substrate | Metabolic pathway alteration |

| Aldehyde Dehydrogenase | Weak inhibition | Potential for drug development |

Pharmaceutical Applications

The biological activity of this compound extends to its use in pharmaceutical research and development. Its chiral nature makes it particularly useful in the synthesis of enantiomerically pure drug compounds.

Case Study: Asymmetric Synthesis

In a notable study, (S)-2-amino-1,1,2-triphenylethanol was used as a chiral catalyst in the asymmetric addition of diethylzinc to aldehydes. This reaction is crucial in the synthesis of chiral secondary alcohols, which are important intermediates in many pharmaceutical compounds .

Results:

- Enantiomeric excess (ee) achieved: Up to 99%

- Substrate scope: Wide range of aromatic aldehydes

- Catalyst loading: As low as 1.5 mol%

These findings demonstrate the compound's potential in producing pharmaceutically relevant chiral molecules with high enantioselectivity.

Receptor Modulation and Signaling Pathways

Research indicates that this compound and its derivatives can interact with various biological receptors, potentially influencing signaling pathways.

Potential Anti-cancer and Anti-inflammatory Properties

Some studies have explored the anti-cancer and anti-inflammatory potential of compounds structurally related to this compound. While specific data on this compound itself is limited, these findings suggest avenues for further research.

Structure-Activity Relationships

The biological activity of this compound is closely tied to its structural features. Modifications to the basic structure, particularly at the amino group in amino derivatives, can significantly affect its biological properties.

Key Structure-Activity Findings:

- N-substituents influence catalytic activity in asymmetric synthesis

- Phenyl groups provide hydrophobic interactions, affecting binding to biological targets

- Chiral center crucial for enantioselective interactions

Future Research Directions

While the biological activity of this compound has been primarily explored in the context of asymmetric synthesis and as a pharmaceutical intermediate, there is potential for further investigation in other areas:

- Receptor binding studies to elucidate potential therapeutic applications

- In-depth enzyme inhibition assays to identify specific targets

- Exploration of anti-inflammatory and anti-cancer properties of novel derivatives

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,1,2-Triphenylethanol, and how do reaction conditions influence product distribution?

- Methodological Answer : The most common synthesis involves sodium borohydride reduction of 1,1,1-triphenylmercurial compounds in basic aqueous tetrahydrofuran. Under aerobic conditions, oxygen traps intermediate radicals, leading to this compound as the major product (70% yield), while anaerobic conditions favor hydrocarbon formation (e.g., 1,1,2-triphenylethane at 92% yield). Control experiments confirm that oxygen is critical for alcohol formation, ruling out solvolysis pathways . Characterization via NMR, IR, and melting point analysis (88–89°C) is standard .

Q. How is this compound characterized structurally, and what intermolecular interactions define its crystalline state?

- Methodological Answer : X-ray crystallography reveals O–H···π(arene) hydrogen bonding between the hydroxyl group and phenyl rings, stabilizing the crystal lattice. This interaction is critical for understanding its physical properties, such as melting behavior and solubility. Comparative IR and NMR spectra with authentic samples are used for validation .

Q. What role does this compound play as a ligand in enantioselective catalysis?

- Methodological Answer : Derivatives like (R)-2-piperidino-1,1,2-triphenylethanol act as chiral ligands in the arylation of aldehydes using Et₂Zn/Ph₂Zn mixtures. At 0.5 mol% catalyst loading, enantiomeric excess (ee) reaches 93.7%, with optimal performance at temperatures below the inversion temperature (Tinv = 10°C for p-tolylaldehyde). Kinetic studies via in situ FT-IR show mixed zinc species (EtPhZn) minimize nonselective pathways .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the enantioselectivity of this compound-derived catalysts?

- Methodological Answer : IMOMM (Integrated Molecular Orbital/Molecular Mechanics) calculations model transition states (TS) for ethyl transfer to benzaldehyde. Anti-Si TS (0.0 kcal/mol) is energetically favored over syn-Re (2.7 kcal/mol), anti-Re (4.7 kcal/mol), and syn-Si (5.9 kcal/mol), correlating with experimental ee values >99%. The ligand’s piperidine moiety stabilizes TS geometry via steric and electronic effects .

Q. What strategies enable the heterogenization of this compound-based catalysts without compromising activity?

- Methodological Answer : Anchoring the ligand to polymeric supports via "tail-tied" immobilization preserves catalytic efficiency. Online FT-IR confirms retained activity (98% ee for benzaldehyde arylation) and recyclability. The remote anchoring strategy avoids steric hindrance at the active site, mimicking homogeneous conditions .

Q. How does temperature modulate enantioselectivity in this compound-catalyzed reactions?

- Methodological Answer : Below Tinv (10°C), the (R)-enantiomer dominates, while higher temperatures invert selectivity due to thermodynamic control. Kinetic studies reveal a 5.9 kcal/mol activation energy difference between competing TS pathways. Temperature-dependent ee profiles guide reaction optimization .

Q. What mechanistic insights explain oxygen’s role in this compound synthesis?

- Methodological Answer : Oxygen traps carbon-centered radicals generated during NaBH₄ reduction of triphenylmercurials. Radical recombination under anaerobic conditions yields hydrocarbons, while aerobic conditions promote radical oxidation to alcohols. Degassed experiments confirm no alcohol formation without oxygen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。